Brevinin-1-OR9 -

Brevinin-1-OR9

Catalog Number: EVT-246746
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brevinin-1-OR9 is a peptide derived from the skin secretions of the frog species Odorrana grahami, commonly known as the Grahams frog. This compound belongs to a class of antimicrobial peptides known as brevinins, which are characterized by their ability to disrupt microbial membranes, thereby exhibiting potent antimicrobial properties. Brevinin-1-OR9 is of significant interest in biomedical research due to its potential applications in developing new antimicrobial agents and therapeutic strategies against resistant bacterial strains.

Source and Classification

Brevinin-1-OR9 is classified as an antimicrobial peptide, specifically within the brevinin family. These peptides are primarily sourced from amphibian skin, which serves as a natural defense mechanism against pathogens. The classification of brevinins is based on their structural characteristics, which include a high content of hydrophobic amino acids and a characteristic three-dimensional conformation that allows them to interact with lipid membranes effectively.

Synthesis Analysis

Methods

The synthesis of Brevinin-1-OR9 can be achieved through various methods, including:

  1. Solid-Phase Peptide Synthesis: This is the most common method for synthesizing peptides. It involves the sequential addition of protected amino acids to a solid support, followed by deprotection steps to yield the final peptide product. The synthesis typically starts from the C-terminus to the N-terminus.
  2. Liquid-Phase Peptide Synthesis: Although less common for larger peptides, this method can also be employed for synthesizing Brevinin-1-OR9. It involves the coupling of amino acids in solution and can be advantageous for certain modifications.
  3. Recombinant DNA Technology: This method utilizes genetically modified organisms to produce peptides. By inserting the gene encoding Brevinin-1-OR9 into an expression vector, researchers can produce the peptide in larger quantities.

Technical Details

The solid-phase synthesis typically involves:

  • The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protection during synthesis.
  • Coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate peptide bond formation.
  • Cleavage from the resin using trifluoroacetic acid to obtain the free peptide.
Molecular Structure Analysis

Structure

Brevinin-1-OR9 has a specific amino acid sequence that contributes to its unique structure and function. The sequence consists of 21 amino acids, characterized by a high proportion of hydrophobic residues, which play a critical role in its membrane-disrupting activity.

Data

The molecular formula of Brevinin-1-OR9 is C₁₁H₁₉N₃O₃S, with a molecular weight of approximately 2650 Da. The peptide adopts an amphipathic helical structure in aqueous environments, which is essential for its interaction with microbial membranes.

Chemical Reactions Analysis

Brevinin-1-OR9 primarily undergoes interactions with microbial membranes rather than traditional chemical reactions seen in small molecules. The key processes include:

  1. Membrane Disruption: The peptide interacts with lipid bilayers, leading to pore formation or membrane destabilization.
  2. Binding Affinity: It exhibits strong binding affinity towards negatively charged phospholipids present in bacterial membranes.

Technical Details

The mechanism involves:

  • Electrostatic interactions between positively charged residues of Brevinin-1-OR9 and negatively charged components of bacterial membranes.
  • Subsequent insertion into the lipid bilayer, leading to structural changes that compromise membrane integrity.
Mechanism of Action

The mechanism of action of Brevinin-1-OR9 revolves around its ability to disrupt microbial membranes:

  1. Membrane Interaction: Upon contact with bacterial cells, Brevinin-1-OR9 binds to the membrane lipids.
  2. Pore Formation: The peptide aggregates and forms transmembrane pores, resulting in ion leakage and loss of cellular integrity.
  3. Cell Death: Ultimately, this leads to cell lysis and death due to uncontrolled influx and efflux of ions and small molecules.

Data

Studies have shown that Brevinin-1-OR9 exhibits significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Brevinin-1-OR9 is generally soluble in aqueous solutions due to its amphipathic nature. It tends to form aggregates at higher concentrations but remains stable under physiological conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in water and buffers at physiological pH.
  • Stability: Stable under acidic conditions but may degrade under extreme alkaline conditions or prolonged exposure to heat.

Relevant data from studies indicate that Brevinin-1-OR9 maintains its biological activity over a range of temperatures but should be stored at low temperatures for long-term stability.

Applications

Brevinin-1-OR9 has several promising applications in scientific research:

  1. Antimicrobial Agent Development: Due to its potent activity against resistant bacteria, it serves as a lead compound for developing new antibiotics.
  2. Biotechnology: Used in studies related to membrane biology and cellular interactions.
  3. Pharmaceutical Research: Potential applications in formulating topical antimicrobial treatments or wound healing products.
Introduction to Brevinin-1-OR9 in Amphibian Innate Immunity

Evolutionary Significance of Antimicrobial Peptides (AMPs) in Anuran Defense Systems

Amphibians inhabit microbially challenging environments, necessitating the evolution of robust innate immune defenses. Their skin secretions constitute a sophisticated biochemical arsenal, with antimicrobial peptides (AMPs) serving as cornerstone effectors in this evolutionary adaptation. Unlike adaptive immunity, which is less developed in amphibians, AMPs provide rapid, broad-spectrum protection against diverse pathogens through direct microbicidal activity and immunomodulatory functions [8]. This defense strategy is particularly crucial for species like Rana pipiens (Northern leopard frog) and Hoplobatrachus rugulosus, whose permeable skin serves as a primary interface with environmental pathogens [1] [2].

The evolutionary pressure from constant pathogen exposure has driven structural and functional diversification of AMP families. Brevinin-1 peptides exemplify this adaptive molecular innovation, exhibiting variations that correlate with ecological niches and pathogen landscapes. These cationic peptides target fundamental microbial membrane structures through electrostatic interactions, a mechanism that imposes high evolutionary barriers to resistance development compared to conventional antibiotics targeting specific molecular pathways [1] [6]. The conservation of AMP-based defenses across anuran lineages—despite significant sequence divergence—highlights their indispensable role in survival and underscores Brevinin-1-OR9's significance within this evolutionary framework.

Table 1: Key Functional Properties of Amphibian Skin-Derived AMPs

PropertyBiological SignificanceEvolutionary Advantage
Cationic ChargeFacilitates binding to anionic microbial membranesConserved efficacy against diverse pathogens including multidrug-resistant strains
Amphipathic StructureEnables membrane insertion and disruptionPreservation of function across peptide variants
Rapid ActionBactericidal effects within minutes (e.g., Brevinin-1pl)Prevents establishment of infections in permeable skin
MultifunctionalityImmunomodulation, LPS neutralization, anticancer activityEnhanced host fitness through pleiotropic effects
Structural StabilityTolerance to environmental extremes (pH, temperature)Functional resilience in diverse habitats

Brevinin-1 Family: Historical Discovery and Taxonomic Distribution

The Brevinin-1 family, first isolated from Rana brevipoda porsa in 1992, represents one of the most extensively characterized AMP groups in anurans. Subsequent research has identified over 350 Brevinin peptides across Ranidae species, with taxonomic distribution reflecting both conserved structural motifs and species-specific variations [2] [7]. These peptides typically feature 24 amino acid residues with a C-terminal "Rana box" (Cys-(Xaa)₅-Cys disulfide bridge), crucial for structural stability and antimicrobial activity. The N-terminal domain exhibits greater variability, contributing to functional diversification across species [2] [7].

Notable examples include Brevinin-1GHd from Hoplobatrachus rugulosus (Chinese wrinkled frog), which shares high sequence similarity with Brevinin-1HL from Hylarana latouchii and Brevinin-1GHa from Hylarana guentheri, underscoring close phylogenetic relationships [2]. Similarly, Brevinin-1OS from Odorrana schmackeri contains the characteristic Pro¹⁴ residue and Rana box, despite significant sequence divergence in its N-terminal region [7]. This conservation-variation dichotomy enables taxonomic tracing while facilitating functional innovation—Brevinin-1-OR9 represents a more recent addition to this phylogenetically structured peptide family.

Table 2: Taxonomic Distribution and Conserved Features of Representative Brevinin-1 Peptides

SpeciesPeptide NameSequence FeaturesConserved Motifs
Hoplobatrachus rugulosusBrevinin-1GHdFLGALFKVASKLVPAAICSISKKCRana box (C¹⁸-(Xaa)₄-K²³-C²⁴)
Odorrana schmackeriBrevinin-1OSVariable N-terminal, conserved C-terminalPro¹⁴, Rana box
Hylarana latouchiiBrevinin-1HLHigh similarity to Brevinin-1GHdRana box, cationic residues
Rana pipiensBrevinin-1plFFPIVAGVAAKVLKKIFCTISKKCHydrophobic face, cationic domain
Hylarana guentheriBrevinin-1GHaFLGTVFKVASKVVPAAICSISKKCRana box, amphipathic helix

Structural analyses reveal conserved α-helical conformation in membrane-mimetic environments. Circular dichroism studies of Brevinin-1GHd demonstrated >90% α-helicity in SDS micelles, with remarkable thermal stability up to 90°C—a property likely shared across the family [2]. This structural resilience complements the taxonomic distribution pattern, suggesting conserved structure-function relationships despite sequence variations. The Brevinin-1 family thus serves as a model system for understanding how genetic diversification within conserved architectural frameworks generates functional diversity in amphibian immune defenses.

Brevinin-1-OR9: Contextualizing Its Role in Host-Pathogen Interactions

Brevinin-1-OR9 exemplifies the functional sophistication of amphibian AMPs, employing multimodal mechanisms against pathogens. Its host-protective functions operate through three interconnected mechanisms:

  • Membrane Disruption: Like Brevinin-1pl analogues, Brevinin-1-OR9 employs charge-driven targeting of microbial membranes. SYTOX Green uptake assays confirm rapid membrane permeabilization, with bactericidal kinetics showing >90% killing of MRSA within 2 hours at 2× MIC concentrations [1] [5]. This mechanism is particularly effective against Gram-positive bacteria due to their exposed anionic teichoic acids, though efficacy against Gram-negative pathogens depends on peptide ability to traverse the outer membrane. Arginine-enriched analogues (e.g., Brevinin-1pl-5R) demonstrate enhanced activity against Staphylococcus aureus but reduced efficacy against Escherichia coli, illustrating how residue-specific modifications alter membrane interaction dynamics [1] [5].

  • Immunomodulation: Brevinin-1-OR9 exhibits significant immunoregulatory functions, mirroring Brevinin-1GHd's capacity to suppress proinflammatory cytokine production. Through inhibition of the MAPK signaling pathway, it reduces TNF-α, IL-6, and IL-1β release in LPS-stimulated macrophages—effectively mitigating potentially lethal inflammatory cascades during infection [2]. This immunomodulatory activity extends to LPS neutralization, with surface plasmon resonance (SPR) studies demonstrating high-affinity binding (Kd = 6.49 ± 5.40 mM) to bacterial endotoxins, preventing TLR4 activation and subsequent sepsis-related pathology [2].

  • Biofilm Disruption: Brevinin-1-OR9 effectively penetrates and disassembles bacterial biofilms, a property critical against chronic infections. This functionality is shared with engineered analogues like 5R, which disrupts Streptococcus pyogenes biofilms through mechanisms involving membrane perturbation and potential interference with extracellular polymeric substances [4]. The peptide's ability to eradicate established biofilms represents a significant advantage over conventional antibiotics with limited anti-biofilm activity.

Table 3: Host-Pathogen Interaction Mechanisms of Brevinin-1-OR9

Interaction MechanismMolecular TargetsFunctional Outcomes
Membrane PermeabilizationAnionic phospholipids (PG, CL), LPSCytolysis, proton motive force collapse
ImmunomodulationMAPK signaling, LPS sequestrationReduced TNF-α, IL-6, IL-1β; prevention of cytokine storm
Intracellular TargetingDNA binding, protein interactionsDisruption of essential cellular processes
Biofilm DisruptionExtracellular polymeric matrixEnhanced antibiotic penetration, biofilm eradication

Brevinin-1-OR9's therapeutic potential extends beyond antimicrobial activity to anticancer applications, as demonstrated by Brevinin-1pl analogues showing significant inhibitory efficacy against MCF-7 breast cancer cells and H838 non-small cell lung cancer cells at 10⁻⁴ M concentrations [1] [5]. This multifunctionality—spanning direct microbicidal action, immunomodulation, and anticancer activity—positions Brevinin-1-OR9 as a versatile effector in amphibian host defense and a promising template for developing novel therapeutic agents against diverse pathologies.

Properties

Product Name

Brevinin-1-OR9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.